"1,3-Dimethoxy-2,5-dimethylbenzene chemical properties and structure"
"1,3-Dimethoxy-2,5-dimethylbenzene chemical properties and structure"
An In-Depth Technical Guide to 1,3-Dimethoxy-2,5-dimethylbenzene: Properties, Synthesis, and Applications
Introduction
1,3-Dimethoxy-2,5-dimethylbenzene is a substituted aromatic ether that presents a unique platform for synthetic chemistry. Characterized by an electron-rich benzene ring activated by two methoxy groups, its structure offers specific steric and electronic properties that can be exploited by researchers and drug development professionals. While not as extensively studied as some of its isomers, its potential as a nuanced building block in the synthesis of complex organic molecules warrants a detailed examination. This guide provides a comprehensive overview of its chemical and physical properties, a robust protocol for its synthesis, and an exploration of its applications, grounded in the principles of synthetic organic chemistry.
As a Senior Application Scientist, the focus of this document is not merely to present data, but to provide a causal understanding of the compound's behavior and utility. The methodologies described are designed to be self-validating, ensuring that researchers can reliably reproduce and build upon the information presented.
Chemical Identity and Structure
The structural arrangement of 1,3-Dimethoxy-2,5-dimethylbenzene, with methoxy groups meta to each other and flanking the two methyl groups, defines its reactivity. The IUPAC name is 1,3-dimethoxy-2,5-dimethylbenzene, and it is identified by the CAS Number 21390-25-0.[1] The molecule's formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol .[2]
The electron-donating nature of the methoxy groups significantly activates the aromatic ring towards electrophilic substitution, while the methyl groups provide steric hindrance and further electronic influence, directing incoming electrophiles to specific positions.
Caption: 2D structure of 1,3-Dimethoxy-2,5-dimethylbenzene.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and handling of the compound.
Physicochemical Data
The properties of 1,3-Dimethoxy-2,5-dimethylbenzene are summarized below. This data is essential for designing reaction conditions, such as selecting an appropriate solvent and determining purification methods.
| Property | Value | Source |
| CAS Number | 21390-25-0 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [2] |
| Physical Form | Solid, Semi-solid, or Liquid | [1] |
| InChI Key | GIUXLBFXMAOOQJ-UHFFFAOYSA-N | [1][3] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [1] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups (OCH₃) will each produce a singlet at approximately δ 3.7-4.0 ppm. The two methyl groups (CH₃) attached to the ring will also yield singlets, likely in the δ 2.0-2.5 ppm range.
-
¹³C NMR: The carbon NMR will show ten distinct signals. Six signals will be in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms being the most downfield. The two methoxy carbons will appear around δ 55-60 ppm, and the two methyl carbons will be the most upfield, typically δ 15-25 ppm.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should display a prominent molecular ion peak (M⁺) at m/z = 166. Subsequent fragmentation would likely involve the loss of methyl radicals (M-15) or methoxy radicals (M-31).
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹). Strong C-O stretching bands for the aryl ether linkages are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene is via the Williamson ether synthesis, starting from 2,5-dimethylresorcinol (2,5-dimethylbenzene-1,3-diol). This method involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with a methylating agent.
Rationale for Experimental Choices
-
Starting Material: 2,5-dimethylresorcinol is the logical precursor, providing the correct carbon skeleton.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions but is not so harsh as to cause side reactions. It is also inexpensive and easy to handle.
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and reactive methylating agent for this transformation. It provides a readily available source of electrophilic methyl groups.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.
-
Temperature: The reaction is performed at a moderately elevated temperature (reflux) to ensure a reasonable reaction rate without promoting decomposition or unwanted side reactions.
Step-by-Step Methodology
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reactant Charging: To the flask, add 2,5-dimethylresorcinol (1.0 eq), potassium carbonate (2.5 eq, fine powder), and a sufficient volume of dry acetone to ensure stirring.
-
Initiation: Begin stirring the suspension. Add dimethyl sulfate (2.2 eq) to the flask dropwise using an addition funnel at room temperature. The dropwise addition helps to control any initial exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if it was used as a solvent.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,3-Dimethoxy-2,5-dimethylbenzene.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Research and Development
Dimethoxybenzene derivatives are valuable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and materials.[4] While specific high-volume applications for 1,3-Dimethoxy-2,5-dimethylbenzene are not widely documented, its structure suggests clear utility as a functionalized building block.
-
Scaffold for Complex Molecules: The electron-rich aromatic core is primed for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The existing substituents will direct new functional groups to the C4 and C6 positions, allowing for the controlled synthesis of polysubstituted aromatic compounds.
-
Precursor in Medicinal Chemistry: The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in compounds targeting the central nervous system, particularly as agonists for serotonin receptors.[5] For example, derivatives of 2,5-dimethoxybenzoic acid have been explored as anticancer agents.[5] Although this data pertains to a different isomer, it highlights the therapeutic potential of the dimethoxy-substituted phenyl scaffold, suggesting that 1,3-Dimethoxy-2,5-dimethylbenzene could serve as a starting point for novel analogues in drug discovery programs.
-
Use as a Scavenger in Peptide Synthesis: Related isomers, such as 1,3-dimethoxybenzene, are used as cation scavengers in cleavage cocktails during solid-phase peptide synthesis.[6] They act by quenching reactive carbocations that can otherwise lead to unwanted side reactions and byproducts.[6] This established application for a closely related structure suggests that 1,3-Dimethoxy-2,5-dimethylbenzene could potentially serve a similar role.
Caption: Potential synthetic utility of 1,3-Dimethoxy-2,5-dimethylbenzene.
Safety and Handling
Proper handling of 1,3-Dimethoxy-2,5-dimethylbenzene is essential to ensure laboratory safety. Based on available safety data, the compound is classified with the GHS07 pictogram.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
P264: Wash hands and skin thoroughly after handling.[7]
-
P280: Wear protective gloves, eye protection, and face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Storage: Keep container tightly closed in a dry and well-ventilated area.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
1,3-Dimethoxy-2,5-dimethylbenzene is a valuable, though underutilized, chemical intermediate. Its synthesis is straightforward via established methods like the Williamson ether synthesis from 2,5-dimethylresorcinol. The compound's true potential lies in its utility as a functionalized aromatic building block. The specific arrangement of its activating and sterically directing groups provides a platform for the regioselective synthesis of complex, polysubstituted aromatic molecules. For researchers in drug discovery and materials science, this compound offers a unique scaffold to create novel structures with potentially valuable biological or physical properties. Further investigation into its reactivity and its incorporation into larger molecular frameworks could unlock new avenues in synthetic chemistry.
References
-
Cheméo.
-
Scent.vn.
-
PubChem, NIH.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
-
PrepChem.com.
-
Fisher Scientific.
-
Wiley-VCH.
-
The Good Scents Company.
-
The Good Scents Company.
-
Sigma-Aldrich.
-
SpectraBase.
-
Chemsrc.
-
Wikipedia.
-
Fisher Scientific.
-
PubChem, NIH.
-
NIST WebBook.
-
Royal Society of Chemistry.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
-
ChemicalBook.
-
Google Patents.
-
Apollo Scientific.
-
SpectraBase.
-
Haz-Map.
-
PrepChem.com.
-
ResearchGate.
-
Benchchem.
-
YouTube.
-
Sigma-Aldrich.
-
Dakenchem.
-
Benchchem.
Sources
- 1. 1,3-Dimethoxy-2,5-dimethylbenzene | 21390-25-0 [sigmaaldrich.com]
- 2. 1,4-Dimethoxy-2,5-dimethylbenzene | C10H14O2 | CID 297380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1,3-dimethoxy-2,5-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry_Chemicalbook [chemicalbook.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
